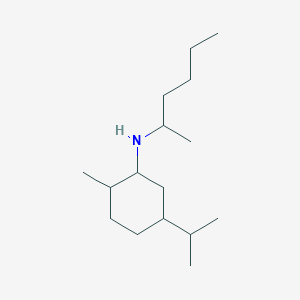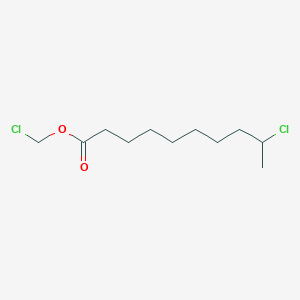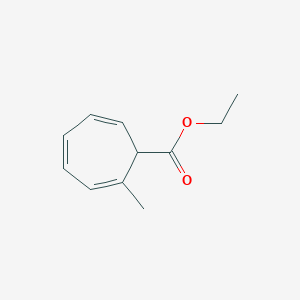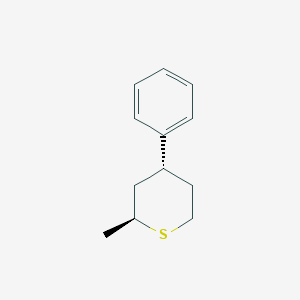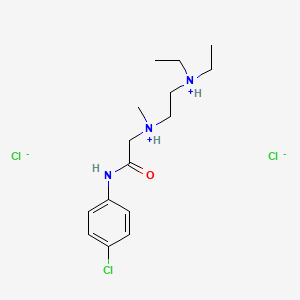
4'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a chloro-substituted aniline derivative with diethylamino and methylamino groups
Métodos De Preparación
The synthesis of 4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-chloroacetanilide.
Alkylation: The 4-chloroacetanilide undergoes alkylation with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The resulting intermediate is then methylated using methyl iodide.
Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control the reaction kinetics.
Aplicaciones Científicas De Investigación
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride can be compared with similar compounds such as:
4-Diethylamino-2-methyl acetanilide: This compound has a similar structure but lacks the chloro group, leading to different chemical properties and reactivity.
2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide: Another related compound with a quinoline core, used in different pharmaceutical applications.
The uniqueness of 4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
| 77791-57-2 | |
Fórmula molecular |
C15H26Cl3N3O |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
[2-(4-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C15H24ClN3O.2ClH/c1-4-19(5-2)11-10-18(3)12-15(20)17-14-8-6-13(16)7-9-14;;/h6-9H,4-5,10-12H2,1-3H3,(H,17,20);2*1H |
Clave InChI |
YTIHHGOCUSWTLY-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=C(C=C1)Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
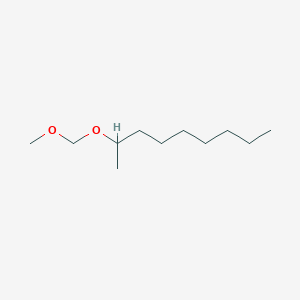

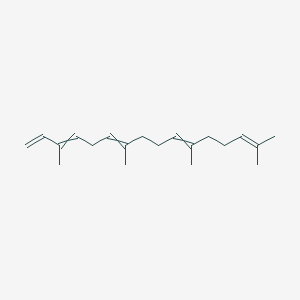
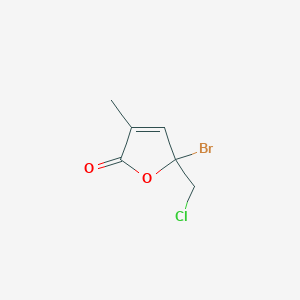
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
